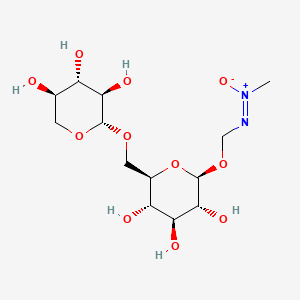

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium is a natural product found in Dioon spinulosum, Stangeria eriopus, and other organisms with data available.

Macrozamin

CAS No.:

Cat. No.: VC1834326

Molecular Formula: C13H24N2O11

Molecular Weight: 384.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O11 |

|---|---|

| Molecular Weight | 384.34 g/mol |

| IUPAC Name | (Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |

| Standard InChI | InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |

| Standard InChI Key | DQCANINXHQSIAW-PIPPMKSRSA-N |

| Isomeric SMILES | C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-] |

| SMILES | C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

| Canonical SMILES | C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

Introduction

Chemical Structure and Properties

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |

| InChIKey | DQCANINXHQSIAW-PIPPMKSRSA-N |

| SMILES | C/N+/[O-] |

Physical and Chemical Properties

Macrozamin appears as a crystalline substance with a melting point of 202-203°C . It demonstrates considerable water solubility, which contributes to its bioavailability in biological systems. The compound's physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 384.34 g/mol |

| Melting Point | 202-203°C |

| Relative Density | 1.86 g/cm³ (predicted) |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 12 |

| Rotatable Bond Count | 6 |

| XLogP3-AA | -4.5 |

The high water solubility (approximately 100 mg/mL or 260.19 mM) makes macrozamin particularly bioavailable in biological systems . It is also soluble in DMSO at a concentration of approximately 25 mg/mL (65.05 mM) .

Natural Occurrence and Distribution

Botanical Sources

Macrozamin was first isolated from the Australian cycad Macrozamia spiralis, from which its name derives . It has subsequently been identified in numerous other cycad species across the Cycadales order. The compound has been reported in various genera including:

-

Macrozamia species (the namesake genus)

-

Bowenia species

-

Stangeria eriopus

-

Dioon spinulosum

Distribution Patterns in Cycads

Studies have shown that macrozamin is present in diverse cycad tissues including seeds, roots, stems, and leaves, though concentrations vary significantly between species and plant parts . Research by Riggs reported that macrozamin was identified as the toxic component in all eight Australian cycad species examined in his study .

The distribution pattern of macrozamin appears to follow certain phylogenetic patterns, with some genera consistently showing higher concentrations than others. Evolutionary analyses using phylogenetic independent contrasts have revealed that macrozamin has independently and repeatedly increased over evolutionary time in several cycad lineages, specifically in Bowenia, Macrozamia, and Stangeria .

Quantitative Analysis

Quantitative studies have shown significant variation in macrozamin content across different cycad species and tissues. The compound's concentration is frequently highest in the seeds, which may represent an evolutionary adaptation to protect reproductive structures from herbivory . A comprehensive analysis of Australasian cycads demonstrated varying concentrations of macrozamin, highlighting its significance as a notable compound in these plants .

Biological Activities and Toxicological Profile

Toxicity Mechanisms

Macrozamin exhibits several forms of toxicity, including carcinogenic, mutagenic, teratogenic, and neurotoxic properties . The primary mechanism of toxicity is linked to its metabolism to methylazoxymethanol (MAM), the active aglycone that exerts genotoxic effects .

MAM acts through a DNA damage-mediated mechanism, which has been demonstrated in studies using DNA repair-deficient mice . The compound can:

-

Induce DNA lesions that modify cell signaling

-

Change neuronal behavior

-

Disrupt the expression of genes regulating neurodevelopment

-

Potentially act through epigenetic mechanisms, including histone methylation

Ecological Role in Herbivore Defense

One of the most intriguing aspects of macrozamin is its potential role as an antiherbivore defense compound in cycads. Castillo-Guevara and Rico-Gray evaluated the association between herbivory and azoxyglycoside content in cycads, hypothesizing that herbivory types should be related to the presence of macrozamin and cycasin .

The researchers concluded that macrozamin likely represents an exaptation – a trait that evolved for one purpose but was later co-opted for another function – that now plays an important role in defense against herbivores .

Metabolism and Derivatives

When ingested, macrozamin is metabolized to release its aglycone, methylazoxymethanol (MAM), which is responsible for many of the compound's toxic effects . This metabolism occurs through enzymatic hydrolysis of the glycosidic bond.

MAM has been extensively studied as a neuroactive compound and has been used experimentally to induce various neurodevelopmental models. The relationship between macrozamin and related compounds can be summarized as follows:

| Compound | Relationship to Macrozamin | Primary Effects |

|---|---|---|

| Cycasin | Related azoxyglycoside found in cycads | Similar toxicity profile |

| Methylazoxymethanol (MAM) | Aglycone of macrozamin | Direct neurotoxic and genotoxic agent |

| MAM acetate | Synthetic derivative used in research | Experimental tool for neurodevelopmental studies |

Research Applications and Medical Implications

Neurodevelopmental Models

The aglycone of macrozamin, methylazoxymethanol (MAM), has been widely used by neurobiologists as a research tool to explore mechanisms underlying brain maldevelopment in neurodevelopmental disorders . Depending on the period of brain development when exposure occurs, MAM can induce animal models that exhibit features of various neurological conditions:

-

Epilepsy Model: When administered to rat dams between days 13-15 of gestation (E13-15), MAM induces microencephaly of the cerebral cortex and displaced hippocampal neurons (heterotopias), leading to increased susceptibility to seizures . This model is particularly valuable for studying drug-resistant epilepsy.

-

Schizophrenia Model: Administration on gestational day 17 (E17) induces neuroanatomical, pharmacological, and neurobehavioral changes in adolescent offspring that parallel observations in schizophrenia patients . The MAM-E17 model exhibits:

-

Reduced cerebral cortical volume

-

Increased neuronal density without neuronal loss

-

Hippocampal heterotopias

-

Reduced spine density in hippocampal pyramidal neurons

-

Impaired social interaction

-

Increased locomotor deficits in response to dopamine or psychostimulants

-

-

Ataxia Model: Exposure at different developmental stages can also produce models of ataxia, characterized by impaired motor coordination and balance .

Mechanisms of Neurodevelopmental Disruption

Research has revealed that MAM, derived from macrozamin, disrupts brain development through several mechanisms:

-

DNA Damage: MAM induces DNA lesions that alter cellular development and migration patterns .

-

Gene Expression Changes: The hippocampus of adult MAM-E17 rats shows alterations in genes involved in DNA repair and neuronal and glial development .

-

Epigenetic Modifications: Examination of the medial prefrontal cortex of adult MAM-E17 rats revealed pronounced effects on histone protein methylation, particularly H3K4 and H3K9. H3K9me2 levels were decreased before puberty, while H3K4me3 levels significantly decreased when rats reached adulthood .

-

Neurotransmitter System Alterations: MAM exposure affects glutamate receptors/transporters and GABAergic inhibitory neurotransmission .

Analytical Methods and Identification

Extraction and Detection Techniques

Early studies on macrozamin utilized chromatographic techniques for isolation and purification. Japanese researchers successfully isolated the compound in crystalline form by using chromatography to remove impurities, especially sugars, that interfered with crystallization .

Modern analytical methods for macrozamin identification and quantification include:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Ultraviolet and infrared absorption spectroscopy

The ultraviolet absorption spectrum of macrozamin has been particularly useful in structural elucidation, showing similarities to other aliphatic azoxy compounds .

Structural Elucidation History

The structure of macrozamin was determined through a combination of chemical analysis and spectroscopic methods. According to Lythgoe's research, the ultraviolet and infrared absorption spectra of macrozamin were compared with those of synthetic aliphatic azoxy compounds, confirming the azoxy structure . This eliminated other potential structures such as azo, nitrosamine, diazo, azoether, or nitrous oxide configurations.

The sugar component of macrozamin was identified as a unique combination, different from the related compound cycasin, despite having identical aglycone structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume